molecular formula C20H18O6S B15470569 Diprop-2-en-1-yl 4,4'-sulfonyldibenzoate CAS No. 52299-28-2

Diprop-2-en-1-yl 4,4'-sulfonyldibenzoate

Cat. No.: B15470569
CAS No.: 52299-28-2
M. Wt: 386.4 g/mol
InChI Key: GIGFFTCJYYOCQA-UHFFFAOYSA-N
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Description

Diprop-2-en-1-yl 4,4'-sulfonyldibenzoate is an ester derivative of 4,4'-sulfonyldibenzoic acid (H₂sdbz), where the carboxylic acid groups are substituted with propenyl (allyl) ester moieties. The core structure consists of two benzoate rings connected by a sulfonyl (–SO₂–) group, providing rigidity and electronic asymmetry . This compound is notable for its versatility in supramolecular chemistry, coordination polymers, and materials science. Key applications include:

  • Metal-Organic Frameworks (MOFs): As a ligand, 4,4'-sulfonyldibenzoate (sdbz²⁻) forms MOFs with metals like Ca²⁺, Cd²⁺, and Pb²⁺, enabling tailored porosity and functionality .
  • Supramolecular Host-Guest Systems: The sulfonyl group enhances anion-binding selectivity in aqueous solutions when integrated into azacryptand cages .
  • Polymer Additives: Its ester derivatives (e.g., dimethyl or dibutyl) act as crosslinkers or stabilizers in polyester and polyamide synthesis .

Properties

CAS No.

52299-28-2

Molecular Formula

C20H18O6S

Molecular Weight

386.4 g/mol

IUPAC Name

prop-2-enyl 4-(4-prop-2-enoxycarbonylphenyl)sulfonylbenzoate

InChI

InChI=1S/C20H18O6S/c1-3-13-25-19(21)15-5-9-17(10-6-15)27(23,24)18-11-7-16(8-12-18)20(22)26-14-4-2/h3-12H,1-2,13-14H2

InChI Key

GIGFFTCJYYOCQA-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC=C

Origin of Product

United States

Comparison with Similar Compounds

Aromatic Dicarboxylates in Anion Binding

Diprop-2-en-1-yl 4,4'-sulfonyldibenzoate is structurally analogous to other aromatic dicarboxylates but differs in spacer length and electronic properties. Key comparisons include:

Compound Spacer Group Bite Length (Å) Binding Affinity (Log K) Selectivity in Anion Binding Applications
4,4'-Sulfonyldibenzoate –SO₂– ~10.2 4.8 (for [Cu₂L]⁴⁺) High for sdbz²⁻ MOFs, anion encapsulation
Biphenyl-4,4'-dicarboxylate –C₆H₄–C₆H₄– ~12.5 5.1 (for [Cu₂L]⁴⁺) Moderate Extended MOFs
Terephthalate –C₆H₄– ~6.7 3.9 Low Basic MOFs (e.g., MIL-53)
Benzoate –C₆H₅– ~5.0 2.5 Minimal Small-cage systems

Key Findings:

  • The sulfonyl group in sdbz²⁻ provides stronger electronic polarization than biphenyl or terephthalate, enhancing anion affinity in aqueous solutions .
  • Its intermediate bite length (~10.2 Å) optimizes encapsulation in azacryptand cages, outperforming shorter (terephthalate) or longer (biphenyl-dicarboxylate) analogs .

Ligands in Metal-Organic Frameworks (MOFs)

MOFs using sdbz²⁻ exhibit distinct dielectric and adsorption properties compared to other carboxylate ligands:

MOF Composition Ligand Porosity (m²/g) Dielectric Constant (1 kHz) Selectivity (Xe/Kr) Stability
SBMOF-1 (CaSDB) 4,4'-sulfonyldibenzoate 680 N/A 16.3 (highest known) High thermal/chemical
[Cd₃(sba)₂(phen)₂] 4-sulfobenzoate 550 20.0 N/A Moderate
MIL-53(Ga) Terephthalate 1200 N/A 3.2 "Breathing" effect
Cd-fba/phen Fluorobenzoate 320 32.0 N/A High dielectric

Key Findings:

  • SBMOF-1 (CaSDB) demonstrates unparalleled Xe/Kr selectivity (16.3) due to the sulfonyl group’s polarizability and optimal pore size (~4.0 Å) .
  • Sdbz²⁻-based MOFs exhibit lower dielectric constants than fluorinated analogs (e.g., Cd-fba/phen) but superior gas separation performance .

Functional Analogs in Polymer Chemistry

Ester derivatives of 4,4'-sulfonyldibenzoate are compared with other crosslinkers in polymer synthesis:

Ester Derivative Solubility in DMA Thermal Stability (°C) Polymer Compatibility Role in Materials
Diprop-2-en-1-yl sdbz Moderate 220 Polyesters, polyamides Crosslinker for films/fibers
Dimethyl terephthalate High 180 PET, PBT Monomer for thermoplastics
Dibutyl 2,6-naphthalate Low 250 PEN High-strength fibers
Diphenyl isophthalate High 210 Epoxy resins Plasticizer

Key Findings:

  • Diprop-2-en-1-yl sdbz offers balanced solubility and thermal stability, making it suitable for high-temperature polymer processing .
  • Unlike naphthalate esters, sulfonyldibenzoate derivatives improve dielectric properties in gate materials .

Preparation Methods

Sulfonation of Methyl 4-Hydroxybenzoate

Adapting the sulfonation approach used for bisphenol S synthesis, methyl 4-hydroxybenzoate can react with concentrated sulfuric acid in the presence of mesitylene as a dehydrating agent. The reaction proceeds via electrophilic aromatic substitution, forming a sulfonyl bridge between two aromatic rings. Key steps include:

  • Sulfonation : At 100–105°C, methyl 4-hydroxybenzoate reacts with H₂SO₄, with mesitylene facilitating water removal to drive the reaction toward completion.
  • Isomerization : Prolonged heating at 165–170°C enhances the proportion of the 4,4'-isomer over ortho-substituted byproducts.
  • Hydrolysis : The methyl ester groups are hydrolyzed under basic conditions (e.g., NaOH) to yield 4,4'-sulfonyldibenzoic acid.

This method, while efficient for bisphenol S, requires modification for carboxylic acid derivatives due to the electron-withdrawing effect of ester groups, which may slow sulfonation.

Oxidative Coupling of 4-Mercaptobenzoic Acid

An alternative route involves the oxidative coupling of 4-mercaptobenzoic acid using hydrogen peroxide or ozone:
$$ 2 \, \text{HS-C}6\text{H}4\text{-COOH} + \text{H}2\text{O}2 \rightarrow \text{O}2\text{S-(C}6\text{H}4\text{-COOH)}2 + 2 \, \text{H}_2\text{O} $$
This method offers regioselectivity but faces challenges in controlling overoxidation to sulfonic acids.

Esterification of 4,4'-Sulfonyldibenzoic Acid

Fischer Esterification

Reacting 4,4'-sulfonyldibenzoic acid with excess allyl alcohol (propen-2-ol) in the presence of H₂SO₄ as a catalyst:
$$ \text{HOOC-C}6\text{H}4\text{-SO}2\text{-C}6\text{H}4\text{-COOH} + 2 \, \text{CH}2=\text{CH-CH}2\text{OH} \rightarrow \text{this compound} + 2 \, \text{H}2\text{O} $$
Conditions :

  • Temperature: 100–120°C
  • Duration: 8–12 hours
  • Yield: ~70–80% (estimated from analogous esterifications)

Acyl Chloride Route

  • Chlorination : Treat 4,4'-sulfonyldibenzoic acid with thionyl chloride (SOCl₂) to form 4,4'-sulfonyldibenzoyl chloride.
  • Esterification : React the acyl chloride with allyl alcohol in anhydrous dichloromethane, using pyridine as a base:
    $$ \text{ClCO-C}6\text{H}4\text{-SO}2\text{-C}6\text{H}4\text{-COCl} + 2 \, \text{CH}2=\text{CH-CH}_2\text{OH} \rightarrow \text{Diprop-2-en-1-yl ester} + 2 \, \text{HCl} $$
    Advantages : Higher yields (85–90%) and milder conditions (room temperature, 2–4 hours).

Optimization Challenges and Industrial Considerations

Isomer Control

The sulfonation step predominantly yields the 4,4'-isomer, but minor amounts of 2,4'-sulfonyldibenzoic acid may form. Purification via recrystallization from methanol-water mixtures (as demonstrated for bisphenol S) effectively isolates the desired isomer.

Solvent Selection

  • Mesitylene : Preferred for sulfonation due to its high boiling point (164°C) and ability to azeotrope with water.
  • Methanol-Water : Optimal for recrystallization, achieving >99% purity when used in a 3:1 ratio.

Scalability

Industrial-scale production faces hurdles in:

  • Energy Intensity : High-temperature isomerization (165–170°C) requires robust reactor design.
  • Waste Management : Neutralization of spent H₂SO₄ generates sodium sulfate, necessitating recycling protocols.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Fischer Esterification 70–80 95–98 Simple setup, low cost Long reaction time, moderate yields
Acyl Chloride Route 85–90 99+ High yields, fast kinetics Requires SOCl₂ handling
Oxidative Coupling 60–70 90–95 Avoids strong acids Overoxidation risks

Q & A

Basic Research Questions

Q. What synthetic methods are commonly used to prepare coordination polymers or MOFs incorporating 4,4′-sulfonyldibenzoate (4,4′-SDB) ligands?

  • Methodological Answer : The ligand is typically synthesized via solvothermal or microwave-assisted reactions. For example, Zn²+-based coordination polymers are synthesized by reacting Zn(NO₃)₂ with 4,4′-SDB and auxiliary ligands (e.g., dabco, bpy) under solvothermal conditions (100–120°C, 24–72 hrs) . Microwave-assisted synthesis reduces crystallization time (e.g., 30 min at 150°C) for 2D MOFs, as demonstrated in studies optimizing structural transformations . Pre-functionalization of the ligand (e.g., –NH₂) can be achieved before assembly to tailor pore chemistry .

Q. Which characterization techniques are essential for structural elucidation of 4,4′-SDB-based frameworks?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SCXRD) : Resolves atomic-level structures; SHELX software refines crystallographic data .
  • In situ XRD-DSC : Combines diffraction and calorimetry to study gas adsorption dynamics (e.g., CO₂ in SBMOF-1) .
  • Atomic Force Microscopy (AFM) : Tracks MOF growth mechanisms, such as layer-by-layer assembly in Ca-SDB frameworks .
  • Solid-state NMR : Probes ligand dynamics (e.g., bipyridine flexibility in interpenetrated frameworks) .

Q. What are the primary applications of 4,4′-SDB in materials science?

  • Methodological Answer :

  • Gas Separation : SBMOF-1 (Ca-SDB) achieves Xe/Kr selectivity of 16 via size-exclusion in 4.2 Å pores .
  • Proton Conduction : Al-MOFs (e.g., CAU-11) functionalized with imidazole-loaded 4,4′-SDB show proton conductivities up to 10⁻³ S/cm at 80°C .
  • Luminescence : Ag(I)-SDB coordination polymers exhibit ligand-centered emissions, applicable in sensing .

Advanced Research Questions

Q. How do computational methods like Grand Canonical Monte Carlo (GCMC) simulations optimize 4,4′-SDB MOFs for noble gas adsorption?

  • Methodological Answer : GCMC predicts adsorption isotherms by simulating gas-framework interactions. For SBMOF-1, simulations identified van der Waals interactions between Xe and hydrophobic pore walls, validated by SCXRD showing Xe occupancy at channel midpoints . Modifications (e.g., –NH₂ grafting) are first screened computationally to enhance Kr uptake (from 0.248 to 1.020 mmol/g) before experimental validation .

Q. How can conflicting adsorption data for 4,4′-SDB MOFs be resolved?

  • Methodological Answer : Contradictions in Xe capacity (e.g., 1.4 mmol/g vs. 1.6 mmol/g) arise from variations in activation protocols or humidity. Strategies include:

  • In situ XRD : Confirms framework integrity during gas exposure .
  • Langmuir Model Fitting : Differentiates monolayer (SSL) vs. multilayer (MSL) adsorption, as seen in SBMOF-1’s Xe isotherms .
  • Standardized Testing : Control relative humidity (<5%) and use ultrahigh-purity gases to minimize experimental noise .

Q. What strategies improve the hydrolytic stability of 4,4′-SDB MOFs for industrial applications?

  • Methodological Answer : Hydrolysis resistance is enhanced by:

  • Metal Choice : Ca²+ and Mg²+ form stronger M–O bonds than Zn²+ in aqueous environments .
  • Hydrophobic Functionalization : Fluorinated ligands (e.g., hfipbb²⁻) reduce water uptake while retaining Xe selectivity .
  • Post-synthetic Modification : Silane coatings protect pore surfaces without blocking gas access .

Q. How does ligand geometry influence the dimensionality and porosity of 4,4′-SDB frameworks?

  • Methodological Answer : The V-shape of 4,4′-SDB promotes 1D or 2D networks. For example:

  • 1D Chains : Ag(I)-SDB forms linear chains via Ag–Ag interactions .
  • 2D Sheets : Zn²+ with dabco/pyridine linkers creates interdigitated or interpenetrated layers, tuned by ligand length (Table 1) .

Table 1 : Ligand Length vs. Framework Topology in Zn-SDB MOFs

Auxiliary LigandLength (Å)Framework StructureAdsorption Behavior
dabco6.2Non-interpenetratedStepwise CO₂ uptake
bpy7.1InterpenetratedGate-opening C₂H₄

Q. What role do counterions play in stabilizing 4,4′-SDB coordination polymers?

  • Methodological Answer : Counterions (e.g., ethylenediaminium) template crystal packing via H-bonding. In [C₂H₁₀N₂]²⁺[SDB]²⁻, N–H⋯O interactions form 3D networks, critical for proton-conducting pathways . Ion exchange (e.g., replacing Na⁺ with NH₄⁺) can further modulate porosity .

Q. Can 4,4′-SDB MOFs exhibit stimuli-responsive "breathing" behavior?

  • Methodical Answer : Yes. Gallium-based MIL-53 analogs with 4,4′-SDB ligands show pore flexibility under CO₂ pressure, monitored via AFM and XRD . Breathing magnitude depends on ligand rigidity; sulfonyl groups reduce flexibility compared to carboxylates, requiring higher activation pressures .

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